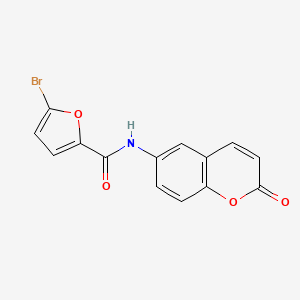

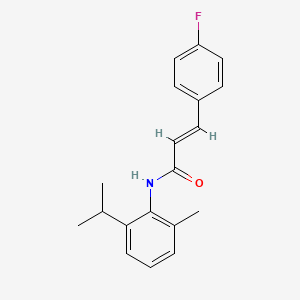

![molecular formula C17H13N3O4 B5887513 2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)

2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid" is a chemical entity that has garnered attention in the scientific community for its potential in various chemical synthesis and reactions. This compound is related to the quinazoline group, which is known for its presence in numerous biologically active molecules.

Synthesis Analysis

The synthesis of related quinazoline derivatives involves complex chemical procedures. For instance, Bavetsias et al. (2003) described a new route for synthesizing a compound with a similar quinazoline framework, emphasizing the construction of the C6-N10 bond through reductive amination, followed by the formation of the cyclopenta[g]quinazolinone ring (Bavetsias, Clauss, & Henderson, 2003). Such methodologies underscore the complexities involved in synthesizing quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often analyzed using various spectroscopic methods. The detailed structural characterization provides insights into the molecular configurations and potential reactivity of these compounds.

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, showcasing their reactivity and potential for creating diverse chemical entities. Studies like that of Kovuru Gopalaiah et al. (2017), who developed a novel approach for constructing 2-aryl/heteroaryl quinazolines through an iron-catalyzed cascade reaction, highlight the versatility and reactivity of quinazoline-based compounds (Gopalaiah, Saini, & Devi, 2017).

将来の方向性

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of quinazolinone derivatives . Additionally, more research could be conducted to elucidate its synthesis methods, chemical reactions, and physical and chemical properties.

作用機序

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been used as analgesics, inhibitors for cathepsin G, Human leukocyte elastase, dual selective serotonin reuptake and potent inactivators of CIr serine protease .

Mode of Action

It is known that quinazolinone derivatives interact with various enzymes and receptors in the body, leading to their wide range of biological activities .

Biochemical Pathways

Given the wide range of biological activities exhibited by quinazolinone derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including antitubercular, antihypertensive, anticancer, anti-hiv, antiviral, anti-inflammatory, and antifungal activities .

特性

IUPAC Name |

2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15(19-14-8-4-2-6-12(14)17(23)24)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQQFZQSRJWCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

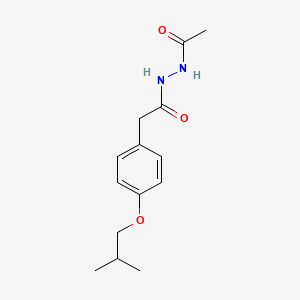

![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

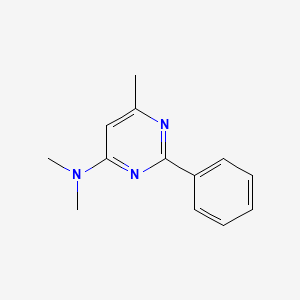

![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)

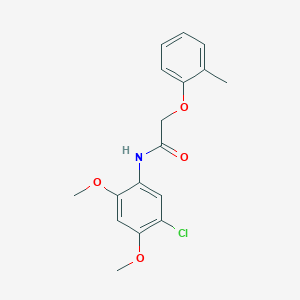

![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)

![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)